

Application Notes and Protocols: Characterizing the Binding of Capistruin to Bacterial RNA Polymerase

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Compound of Interest

Compound Name: *Capistruin*

Cat. No.: *B1577615*

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Introduction

Capistruin is a ribosomally synthesized, post-translationally modified lasso peptide produced by *Burkholderia thailandensis* E264.[1][2] It belongs to a class of natural products that exhibit potent antimicrobial activity. The functional target of **Capistruin** has been identified as bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene expression and a validated target for antibiotics.[2][3] Structurally similar to another well-characterized lasso peptide, microcin J25 (MccJ25), **Capistruin** also inhibits bacterial transcription.[1][2] Understanding the precise mechanism of this interaction is vital for the development of novel antibiotics that can overcome existing resistance mechanisms. These application notes provide a detailed overview of the experimental protocols used to characterize the binding of **Capistruin** to bacterial RNA polymerase.

Mechanism of Action

Capistruin inhibits bacterial RNA polymerase by binding within the secondary channel, a pore through which nucleoside triphosphates (NTPs), the building blocks of RNA, enter the enzyme's active site.[3][4] The binding of **Capistruin** sterically hinders the folding of the trigger loop, a mobile element of RNAP that is essential for efficient catalytic activity.[4]

While the binding site of **Capistruin** overlaps with that of MccJ25, it is not identical. **Capistruin** binds slightly further from the RNAP active site.[4] This distinct positioning explains the observation that **Capistruin**'s inhibition of transcription is partially noncompetitive with respect to NTP concentration.[4] The interaction of **Capistruin** with RNAP involves contact with several key structural elements of the polymerase, including the β' F-loop, the β' bridge helix, the unfolded trigger loop, and the shelf region.[4] The structural basis for this interaction has been elucidated through X-ray crystallography of the **Capistruin**-RNAP complex.[4]

Quantitative Data Summary

The inhibitory activity of **Capistruin** against bacterial RNA polymerase has been quantified in various assays. The following table summarizes the key quantitative data available in the literature.

| Parameter | Value | Organism/System | Assay Type | Reference |
|-----------|------------|------------------------|-----------------------------------|-----------|
| Ki | ~1 μ M | E. coli RNAP | In vitro transcription inhibition | [5] |
| IC50 | 10 μ M | Cell-free biosynthesis | mCherry reporter assay | [6] |

Experimental Protocols

In Vitro Transcription Inhibition Assay

This assay directly measures the effect of **Capistruin** on the elongation of RNA transcripts by bacterial RNAP.

a. Preparation of Stalled Elongation Complexes (ECs):

- Reaction Mixture: In a nuclease-free microcentrifuge tube, combine the following on ice:
 - Linearized DNA template with a specific promoter (e.g., galP1) (10 nM final concentration).
 - E. coli RNA polymerase holoenzyme (20 nM final concentration).

- Transcription buffer (e.g., 40 mM HEPES pH 7.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA).
- NTPs minus UTP (ATP, CTP, GTP at 150 µM each).
- [α -³²P]-CMP for radiolabeling the nascent transcript.
- Incubation: Incubate the reaction mixture at 37°C for 15 minutes to allow the formation of stalled elongation complexes at a position just before the first U residue in the template.

b. Inhibition Assay:

- Addition of Inhibitor: Add varying concentrations of **Capistruin** (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) to the stalled ECs. Incubate at 37°C for 10 minutes.
- Initiation of "Run-off" Transcription: Add all four NTPs (including UTP) to a final concentration of 150 µM each to resume transcription. Allow the reaction to proceed for 15 minutes at 37°C.
- Quenching: Stop the reaction by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
- Analysis:
 - Denature the samples by heating at 95°C for 5 minutes.
 - Separate the RNA transcripts on a denaturing polyacrylamide gel (e.g., 8% urea-PAGE).
 - Visualize the radiolabeled transcripts using autoradiography or a phosphorimager.
 - Quantify the intensity of the full-length "run-off" transcript band to determine the extent of inhibition at each **Capistruin** concentration.
- Data Analysis: Calculate the percent inhibition for each **Capistruin** concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the **Capistruin** concentration and fit the data to a dose-response curve to determine the IC₅₀ or K_i value.

Cell-Free Protein Synthesis Inhibition Assay

This assay provides a high-throughput method to assess the impact of **Capistruin** on transcription and translation in a coupled system.

- Reaction Setup:
 - Use a commercial E. coli-based cell-free protein synthesis kit.
 - In a 384-well microplate, set up reactions containing the cell-free extract, amino acids, energy source, and a DNA template encoding a reporter protein (e.g., mCherry or luciferase).
 - Add serial dilutions of **Capistruin** to the wells. Include a positive control inhibitor (e.g., rifampicin) and a negative control (vehicle).
- Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 2-4 hours).
- Detection: Measure the reporter protein signal (fluorescence for mCherry or luminescence for luciferase) using a plate reader.
- Data Analysis: Normalize the signal from the **Capistruin**-treated wells to the negative control. Plot the normalized signal against the **Capistruin** concentration to determine the IC_{50} .

Co-crystallization of Capistruin with RNA Polymerase for Structural Studies

This protocol outlines the general steps for obtaining crystals of the **Capistruin**-RNAP complex for X-ray diffraction analysis.

- Protein and Ligand Preparation:
 - Purify bacterial RNA polymerase to a high degree of homogeneity.
 - Synthesize or purify **Capistruin**.
- Complex Formation:

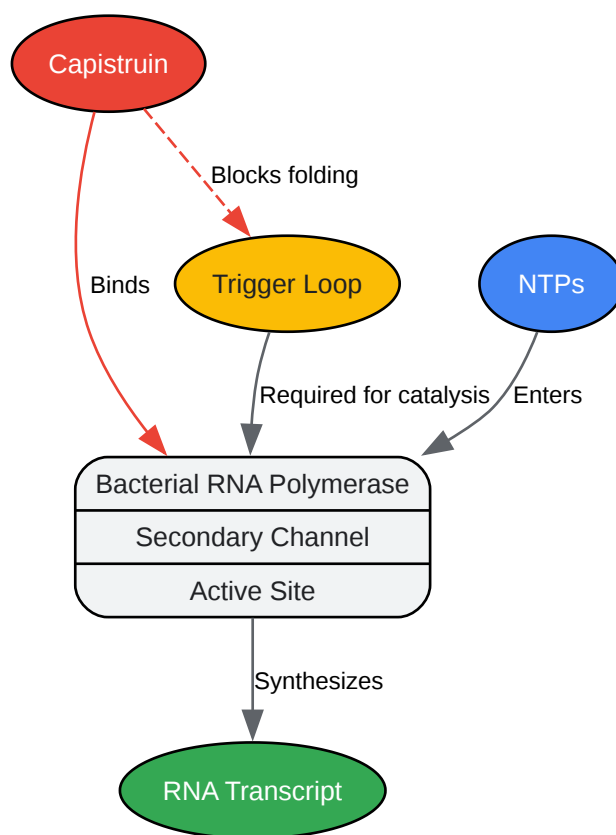
- Incubate the purified RNAP with a molar excess of **Capistruin** (e.g., 1:5 molar ratio) on ice for at least one hour to ensure complex formation.
- Crystallization Screening:
 - Use the sitting-drop or hanging-drop vapor diffusion method.
 - Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) to identify initial crystallization hits.
- Crystal Optimization:
 - Refine the initial crystallization conditions by varying the concentrations of the protein-ligand complex, precipitant, and other components to obtain diffraction-quality crystals.
- Data Collection and Structure Determination:
 - Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
 - Process the diffraction data and solve the crystal structure of the **Capistruin**-RNAP complex using molecular replacement with a known RNAP structure.
 - Build and refine the atomic model of the complex, including the bound **Capistruin** molecule.

Visualizations



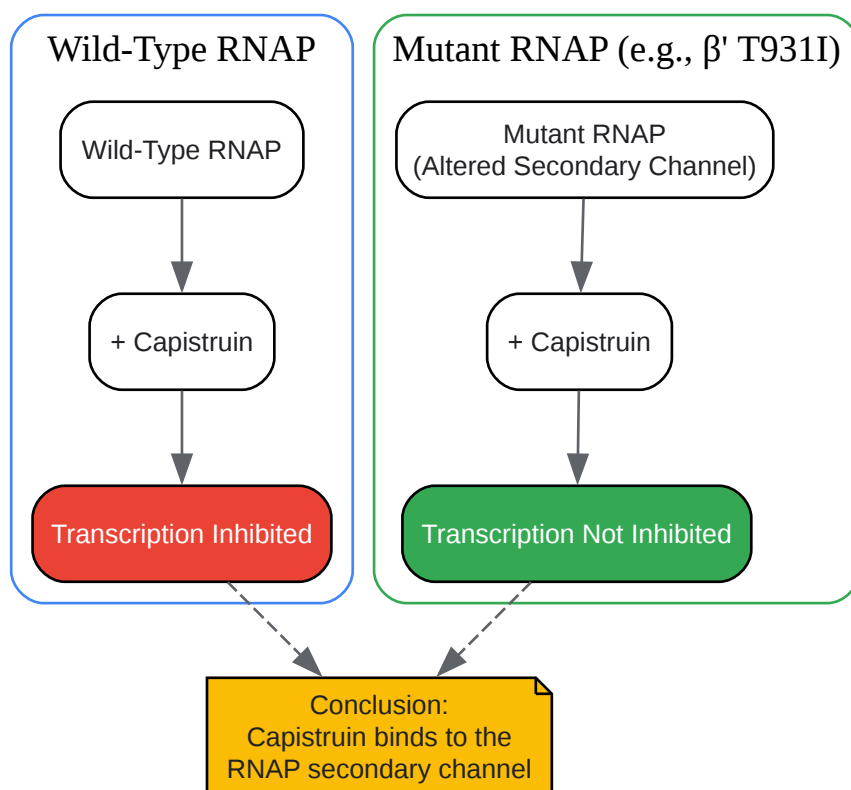
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Caption: Workflow for the in vitro transcription inhibition assay.



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Caption: Mechanism of **Capistruin**-mediated inhibition of RNAP.



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Caption: Logic of using mutant RNAP to validate the binding site.

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